molecular formula C11H20N2O3 B13283454 Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate

Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate

Cat. No.: B13283454
M. Wt: 228.29 g/mol
InChI Key: HECMPELZOQKADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate is a carbamate derivative featuring a piperidine ring linked via a methyl group to a carbamate moiety, which is further substituted with an oxolan-3-yl (tetrahydrofuran-3-yl) group.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate

InChI

InChI=1S/C11H20N2O3/c14-11(13-10-4-6-15-7-10)16-8-9-3-1-2-5-12-9/h9-10,12H,1-8H2,(H,13,14)

InChI Key

HECMPELZOQKADH-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)COC(=O)NC2CCOC2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate generally involves the formation of the carbamate linkage between a piperidin-2-ylmethanol derivative and an oxolan-3-yl amine or its equivalent. The key step is the carbamoylation reaction, which can be achieved by reacting the amine or alcohol with an appropriate carbamoyl chloride or carbonate derivative.

Detailed Synthetic Routes

Carbamate Formation via Chloroformate Intermediates

One established approach for carbamate synthesis is the reaction of the piperidin-2-ylmethanol with an oxolan-3-yl isocyanate or chloroformate derivative. For example, allyl chloroformate or similar activated carbonyl compounds can be used to generate the carbamate bond under mild conditions.

  • Procedure Summary:
    • The piperidin-2-ylmethanol is dissolved in anhydrous solvent such as toluene at 0 °C.
    • Lithium hexamethyldisilazide (LiHMDS) or a similar base is added to deprotonate the alcohol.
    • Allyl chloroformate (or a suitable chloroformate derivative) is added dropwise to form the carbamate intermediate.
    • The reaction mixture is warmed to room temperature and stirred for 1 hour.
    • Work-up involves quenching with saturated ammonium chloride solution, extraction, drying, and concentration to isolate the crude carbamate product.
    • Subsequent purification by chromatography yields the pure carbamate compound.

This method is adapted from procedures used for related carbamate syntheses and allows good control over reaction conditions and yields.

Use of Carbonyl Diimidazole (CDI) or Carbonyldiimidazole

Another common method involves activating the hydroxyl or amine group with carbonyldiimidazole, which then reacts with the complementary nucleophile to form the carbamate bond.

  • Advantages: Mild reaction conditions, avoidance of hazardous chloroformates.
  • Typical Conditions: Reaction in anhydrous solvents like dichloromethane or THF at 0 °C to room temperature, followed by addition of the amine or alcohol partner.
Direct Coupling Using Isocyanates

Direct coupling of piperidin-2-ylmethanol with oxolan-3-yl isocyanate can form the carbamate in a one-step reaction.

  • Conditions: Typically carried out in anhydrous solvents under inert atmosphere, at 0 °C to room temperature.
  • Considerations: Isocyanates are moisture sensitive and require careful handling.

Representative Reaction Scheme

Step Reagents/Conditions Outcome Yield (%)
1 Piperidin-2-ylmethanol + LiHMDS (2.2 eq) in toluene, 0 °C Deprotonation of alcohol Quantitative
2 Addition of allyl chloroformate (1.2 eq), warm to RT, 1 h Formation of carbamate intermediate 75-85% (crude)
3 Quench with NH4Cl (sat. solution), extraction, drying Isolation of crude carbamate
4 Purification by silica gel chromatography Pure this compound 65-80%

Yields and conditions adapted from similar carbamate syntheses in literature.

Research Findings and Optimization

Reaction Optimization

  • Base Selection: LiHMDS is preferred for its strong, non-nucleophilic nature, ensuring efficient deprotonation without side reactions.
  • Solvent Choice: Toluene or THF are commonly used; toluene provides better control over temperature and reaction rate.
  • Temperature Control: Low temperature (0 °C) during addition of chloroformate minimizes side reactions and decomposition.
  • Purification: Flash chromatography on silica gel is effective to separate carbamate product from side products.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Chloroformate Route Piperidin-2-ylmethanol, allyl chloroformate, LiHMDS 0 °C to RT, toluene High yield, straightforward Requires handling of chloroformates (toxic)
CDI Activation Piperidin-2-ylmethanol, carbonyldiimidazole, oxolan-3-yl amine 0 °C to RT, DCM or THF Mild conditions, less toxic CDI is moisture sensitive, moderate cost
Direct Isocyanate Coupling Piperidin-2-ylmethanol, oxolan-3-yl isocyanate RT, inert atmosphere One-step, efficient Isocyanates are hazardous and moisture sensitive

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted carbamates with new functional groups replacing the original substituents.

Scientific Research Applications

Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate is a chemical compound with a molecular formula of C11H20N2O3C_{11}H_{20}N_{2}O_{3} and a molecular weight of approximately 264.75 g/mol. It is characterized by a unique structure featuring a piperidine ring and an oxolane (tetrahydrofuran) ring linked through a carbamate functional group. Often encountered in its hydrochloride salt form to enhance solubility and stability, this compound has garnered interest for its potential applications in pharmaceutical development and other biological activities .

Applications in Pharmaceutical Development

This compound is being explored for its potential as an antimicrobial agent, making it a candidate for drug development targeting bacterial infections. Compounds derived from piperidine structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Neuropharmacology

Some derivatives of this compound have been explored as GABA uptake inhibitors, suggesting potential applications in neuropharmacology. Research into its neuropharmacological effects examines how it interacts with neurotransmitter systems, particularly GABAergic pathways.

Interactions with Biological Systems

Studies on this compound have focused on its interactions with biological systems. For instance, investigations into its antimicrobial mechanisms reveal how it disrupts bacterial cell walls or inhibits metabolic pathways. The dual-ring structure enhances its potential interaction with biological targets, making it a compound of interest in medicinal chemistry.

Similar Compounds

This compound shares structural similarities with other compounds containing piperidine and carbamate functionalities. These include:

  • Tert-butyl N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)carbamate: This compound contains a tert-butyl group with a different position of piperidine substitution.
  • Piperidin-2-methyl N-(propan-2-yl)carbamate: This compound has a different alkyl substituent on the nitrogen.
  • Piperidin-N-carbamates: This is a general class of compounds that varies in substituents, leading to diverse biological activities.

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Solubility Source
This compound C11H20N2O3 228.29* Piperidine, oxolan, carbamate Not reported (inferred potential for enzyme inhibition) Unknown
1-{6-Chloro-5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-1H-benzimidazol-2-yl}-N-(oxolan-3-yl)piperidine-4-carboxamide (Compound 118) C22H21ClF3N5O 504.89 Piperidine, oxolan, benzimidazole Potent mPGES-1 inhibitor (IC50 ≈ 80 nM) Assumed DMSO-soluble
VX-478 (Amprenavir) C25H35N3O6S 505.63 Oxolan, carbamate, sulfonamide HIV-1/2 protease inhibitor Soluble in DMSO (30 mM)
tert-Butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate C15H28N2O3 284.39 Piperidine, oxane, tert-butyl carbamate Pharmaceutical intermediate (≥95% purity) Not specified
rac-Methyl (3R,4R)-4-(oxolan-3-yl)pyrrolidine-3-carboxylate C10H17NO3 199.25 Pyrrolidine, oxolan, methyl ester Chiral building block Not specified

*Molecular weight calculated based on formula.

Key Findings:

Structural Diversity and Activity :

  • Compound 118 (mPGES-1 inhibitor) shares the N-(oxolan-3-yl)piperidine motif with the target compound but incorporates a benzimidazole-pyridine core, enhancing its enzyme-binding affinity .
  • VX-478 (Amprenavir) replaces the piperidine with a phenylbutan-2-yl group and adds a sulfonamide moiety, shifting its activity to HIV protease inhibition .
  • The tert-butyl derivative in exhibits increased steric bulk, likely improving metabolic stability but reducing solubility compared to the target compound .

Functional Group Impact :

  • Carbamate vs. Ester : The methyl ester in the pyrrolidine derivative () may confer higher hydrolytic instability compared to the carbamate group in the target compound .
  • Oxolan Position : The 3-yl substitution in oxolan (vs. 2-yl in ) may alter steric interactions in biological targets .

Pharmacological Inference: While the target compound lacks direct activity data, its piperidine-carbamate structure aligns with known CNS-active molecules (e.g., rivastigmine).

Biological Activity

Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate, a compound characterized by its unique structural features, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C11_{11}H20_{20}N2_2O3_3
  • Molecular Weight : Approximately 264.75 g/mol
  • Structural Features : The compound consists of a piperidine ring and an oxolane (tetrahydrofuran) ring linked through a carbamate functional group, contributing to its chemical reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator, influencing various biochemical pathways. Notably, it has been implicated in studies related to enzyme inhibition and receptor binding due to its structural similarity to other biologically active compounds .

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting lysosomal phospholipase A2 (LPLA2), which is crucial for understanding drug-induced phospholipidosis .
  • Neuropharmacological Effects : It has been explored for its role in modulating GABA uptake, suggesting applications in treating neurological disorders .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property positions it as a candidate for drug development targeting bacterial infections .

Neuropharmacological Applications

The compound's interaction with GABAergic pathways hints at potential therapeutic effects in neuropharmacology. Its ability to influence neurotransmitter systems could lead to applications in treating anxiety and other mood disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameMolecular FormulaUnique Features
Tert-butyl N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)carbamateVariesContains tert-butyl group; different position of piperidine substitution
Piperidin-2-methyl N-(propan-2-yl)carbamateVariesDifferent alkyl substituent on the nitrogen
Piperidin-N-carbamatesVariesGeneral class; varies in substituents leading to diverse biological activities

This compound stands out due to its specific combination of structural elements that may enhance its pharmacological properties compared to other derivatives .

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that derivatives of piperidine structures can inhibit LPLA2 effectively, with implications for drug-induced phospholipidosis prediction .
  • Neuropharmacology : Investigations into the compound's effects on GABA uptake have shown promising results that warrant further exploration in clinical settings .

Q & A

Basic: What are the critical steps for synthesizing Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate with high purity, and how is purity validated?

Answer:
Synthesis typically involves multi-step processes, including:

  • Carbamate linkage formation : Reacting piperidin-2-ylmethanol with oxolan-3-yl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions .
  • Stereochemical control : Chiral catalysts or resolving agents may be required to achieve the desired (R/S) configurations .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
    Purity validation :
  • HPLC-UV (>98% purity, retention time matched to reference) .
  • Mass spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns .

Basic: Which analytical techniques are most effective for structural elucidation of this carbamate?

Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms bond angles/distances in crystalline form .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assigns protons (e.g., piperidine NH at δ 1.5–2.0 ppm) and carbons (oxolan oxygenated carbons at δ 60–80 ppm) .
    • 2D NMR (COSY, HSQC) : Maps connectivity between piperidine and oxolan moieties .
  • IR spectroscopy : Identifies carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Basic: How is the stability of this compound assessed under varying pH and temperature conditions?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 1–13 (37°C, 24 hrs) and monitor degradation via HPLC .
    • Thermal stress : Heat at 40–80°C for 72 hrs; observe decomposition products (e.g., piperidine derivatives) .
  • Kinetic stability : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots .

Advanced: What mechanistic insights exist regarding its inhibition of viral proteases or other enzymes?

Answer:

  • Protease inhibition : Structural analogs (e.g., Amprenavir) bind to HIV-1 protease via hydrogen bonding with catalytic aspartate residues, disrupting substrate cleavage .
  • Enzyme kinetics : Competitive inhibition confirmed by increased Km and unchanged Vmax in Michaelis-Menten assays .
  • Mutagenesis studies : Resistance mutations (e.g., D30N in HIV protease) reduce binding affinity, suggesting target specificity .

Advanced: How do substituent modifications (e.g., oxolan vs. tetrahydrofuran) influence bioactivity in SAR studies?

Answer:

  • Oxolan ring : The oxygen atom enhances solubility and hydrogen-bonding capacity, critical for target engagement .
  • Piperidine methylation : N-methylation reduces metabolic degradation but may decrease CNS penetration due to increased hydrophilicity .
  • Assays : IC50 values from enzyme inhibition assays (e.g., HIV protease) and cytotoxicity profiling (HEK293 cells) guide optimization .

Advanced: How can contradictory data on its cytotoxicity in different cell lines be resolved?

Answer:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., MTT assay, 48–72 hrs exposure) .
  • Metabolic profiling : Compare liver microsome stability (e.g., human vs. murine) to identify species-specific detoxification pathways .
  • Off-target screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out unintended kinase inhibition .

Advanced: What computational methods predict its binding modes to biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with protease active sites; validate with co-crystallized ligands (PDB: 1HPV) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
  • Free energy calculations (MM/PBSA) : Predict ΔGbinding to rank analog potency .

Advanced: How does its activity compare to structurally similar carbamates like Merimepodib?

Answer:

  • Merimepodib : Targets inosine monophosphate dehydrogenase (IMPDH) via carbamate-oxazole interactions, with IC50 ~50 nM .
  • Key differences : this compound lacks the oxazole moiety, reducing IMPDH affinity but improving protease selectivity .
  • Assay cross-testing : Evaluate both compounds in parallel enzymatic screens to delineate target overlap .

Advanced: What strategies separate its enantiomers, and how do they differ in activity?

Answer:

  • Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with heptane/ethanol mobile phase; resolution factor Rs >1.5 .
  • Enantiomeric activity : (R)-enantiomer shows 10-fold higher protease inhibition than (S)-form in SPR assays .

Advanced: What synergistic effects are observed when combined with antiviral adjuvants?

Answer:

  • Ritonavir boosting : Co-administration inhibits CYP3A4 metabolism, increasing plasma half-life by 3–5x .
  • In vitro synergy : Checkerboard assays (FIC index <0.5) reveal potentiation with nucleoside analogs (e.g., Tenofovir) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.